(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde
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Overview
Description
(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde is an organic compound that belongs to the class of aldehydes It features a pyrrole ring substituted with a methyl group and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide and a base.
Formation of the Acrylaldehyde Moiety: The acrylaldehyde group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid.
Reduction: (2E)-3-(1-methyl-1H-pyrrol-2-yl)acryl alcohol.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in the body, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1H-pyrrol-2-yl)acrylaldehyde: Lacks the methyl group on the pyrrole ring.
(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid: The aldehyde group is oxidized to a carboxylic acid.
(2E)-3-(1-methyl-1H-pyrrol-2-yl)acryl alcohol: The aldehyde group is reduced to an alcohol.
Uniqueness
The presence of the methyl group on the pyrrole ring and the acrylaldehyde moiety gives (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde unique chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9-6-2-4-8(9)5-3-7-10/h2-7H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGMRJNAMINTBB-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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